molecular formula C9H10BrNO3 B13059874 Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate

Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate

Cat. No.: B13059874
M. Wt: 260.08 g/mol
InChI Key: PXGUKNVCJIVLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate typically involves a multi-step reaction process. One common method includes the following steps :

    Step 1: The reaction of 5-bromopyridin-2-ol with ethyl bromoacetate in the presence of a base such as potassium carbonate in a solvent like acetone.

    Step 2: The mixture is then heated under reflux conditions for several hours.

    Step 3: The product is purified by recrystallization or column chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in solvents like dichloromethane.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution: Formation of 2-((5-aminopyridin-2-yl)oxy)acetate or 2-((5-thiopyridin-2-yl)oxy)acetate.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of Ethyl 2-((5-bromopyridin-2-yl)oxy)ethanol.

Scientific Research Applications

Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate has diverse applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate involves its interaction with specific molecular targets . The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-((5-bromopyridin-2-yl)oxy)acetate can be compared with other similar compounds, such as :

    Ethyl 2-(5-bromopyridin-3-yl)acetate: Similar structure but with the bromine atom at the 3-position.

    Methyl 5-bromopyridine-2-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.

    5-Bromopyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

ethyl 2-(5-bromopyridin-2-yl)oxyacetate

InChI

InChI=1S/C9H10BrNO3/c1-2-13-9(12)6-14-8-4-3-7(10)5-11-8/h3-5H,2,6H2,1H3

InChI Key

PXGUKNVCJIVLNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC=C(C=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.